molecular formula C19H16N6S2 B15173916 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15173916
M. Wt: 392.5 g/mol
InChI Key: DHLWBLSQZAGRTH-UDWIEESQSA-N
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Description

4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, a pyrazole ring, and a thiol group

Preparation Methods

The synthesis of 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-(methylsulfanyl)benzaldehyde with 5-phenyl-1H-pyrazole-3-carbohydrazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with thiourea in the presence of a base to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions due to the presence of multiple reactive sites:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole and pyrazole rings can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can affect various cellular pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar compounds include other triazole and pyrazole derivatives, such as:

Properties

Molecular Formula

C19H16N6S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H16N6S2/c1-27-15-9-7-13(8-10-15)12-20-25-18(23-24-19(25)26)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22)(H,24,26)/b20-12+

InChI Key

DHLWBLSQZAGRTH-UDWIEESQSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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